molecular formula C13H17BO4 B2932789 2-Hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde CAS No. 1816937-59-3

2-Hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde

Cat. No.: B2932789
CAS No.: 1816937-59-3
M. Wt: 248.09
InChI Key: TYXXCDNEYPPDBA-UHFFFAOYSA-N
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Description

2-Hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (CAS: 1816937-59-3) is a boronic ester-functionalized aromatic aldehyde. Its structure combines a phenolic hydroxyl group at the 2-position and a pinacol boronate ester at the 4-position of the benzaldehyde scaffold. This compound is widely used in Suzuki-Miyaura cross-coupling reactions due to the boronate group’s reactivity, while the hydroxyl group enhances solubility in polar solvents and enables hydrogen bonding interactions . It is commercially available with a purity of 95% and has applications in medicinal chemistry (e.g., HSD17B13 inhibitor synthesis) and materials science .

Properties

IUPAC Name

2-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BO4/c1-12(2)13(3,4)18-14(17-12)10-6-5-9(8-15)11(16)7-10/h5-8,16H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYXXCDNEYPPDBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with 2-hydroxybenzaldehyde and pinacolborane.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst under an inert atmosphere.

    Procedure: The mixture is heated to facilitate the formation of the boronate ester linkage, resulting in the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve:

    Large-scale reactors: to handle the reagents and catalysts efficiently.

    Automated systems: to control reaction parameters such as temperature, pressure, and time.

    Purification processes: like crystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde undergoes several types of chemical reactions:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The aldehyde group can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The boronate ester can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Palladium catalysts and organoboron reagents under mild conditions.

Major Products:

    Oxidation: Quinones.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Biaryl compounds.

Scientific Research Applications

2-Hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the development of fluorescent probes and sensors due to its ability to form stable complexes with various biomolecules.

    Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of boron-containing drugs.

    Industry: Utilized in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The compound exerts its effects through the following mechanisms:

    Molecular Targets: The boronate ester moiety interacts with diols and other nucleophiles, forming stable complexes.

    Pathways Involved: The aldehyde group can undergo nucleophilic addition reactions, while the hydroxy group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

  • Hydroxyl Groups : The 2-hydroxy group in the target compound enhances solubility in polar solvents (e.g., DMSO, water) compared to methoxy or chloro derivatives . This group also enables hydrogen bonding, critical for molecular recognition in sensor applications .
  • Halogen Substituents : Chlorine (e.g., 2,6-dichloro analog) increases lipophilicity and steric bulk, favoring stability but reducing reactivity in cross-coupling reactions .
  • Electron-Donating Groups : Methoxy substituents (e.g., 2-methoxy analog) decrease aldehyde reactivity due to electron donation, whereas nitrile groups (e.g., benzonitrile analog) enhance electrophilicity .

The benzyloxy-boronate analog requires harsher conditions (reflux in acetonitrile) and yields 49%, likely due to steric challenges .

Applications: Medicinal Chemistry: Nitrile and hydroxyl analogs are used in enzyme inhibitor synthesis (e.g., HSD17B13) . Materials Science: Fluoro and methoxy derivatives are employed in fluorescence sensors and conjugated polymers .

Biological Activity

2-Hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde is a compound characterized by its unique structure and potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its applications in scientific research.

Chemical Structure and Properties

The compound has the following structural formula:

C13H17BO4\text{C}_{13}\text{H}_{17}\text{BO}_{4}

Key Features:

  • IUPAC Name: this compound
  • CAS Number: 620595-36-0
  • Molecular Weight: 233.09 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It is believed to modulate enzyme activity and influence various biochemical pathways. The compound's dioxaborolane moiety may enhance its reactivity and interaction with biological macromolecules.

Antimicrobial Activity

Recent studies have highlighted the compound's potential antimicrobial properties. For instance:

  • Antibacterial Activity: The compound exhibits activity against various strains of bacteria including Staphylococcus aureus and Mycobacterium tuberculosis. In vitro testing showed a minimum inhibitory concentration (MIC) of 4–8 μg/mL against multidrug-resistant strains .
Bacterial StrainMIC (μg/mL)
Staphylococcus aureus4–8
Mycobacterium tuberculosis0.5–1.0

Anticancer Properties

Preliminary investigations suggest that the compound may possess anticancer properties. It has been evaluated in various cancer cell lines where it demonstrated cytotoxic effects at specific concentrations. The exact mechanism remains under investigation but may involve apoptosis induction or cell cycle arrest.

Study 1: Antimicrobial Efficacy

In a study published in PubMed Central, derivatives of compounds similar to this compound were tested for their efficacy against drug-resistant bacterial strains. The results indicated significant antibacterial activity with some derivatives exhibiting MIC values below 1 μg/mL against resistant strains .

Study 2: Cytotoxicity in Cancer Cells

Another research effort focused on evaluating the cytotoxic effects of the compound on human cancer cell lines. The study reported that certain concentrations led to a reduction in cell viability by over 50%, suggesting potential as a therapeutic agent in oncology .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde?

  • Methodological Answer : The compound is typically synthesized via a Debus-Radziszewski reaction using 2-hydroxy-4-bromobenzaldehyde and bis(pinacolato)diboron under palladium catalysis. Key steps include:

  • Reagent selection : Use Pd(dppf)Cl₂ as a catalyst and potassium acetate as a base in anhydrous DMF at 80–100°C .
  • Purification : Column chromatography with hexanes/ethyl acetate (2:1 v/v) yields ~76% purity .
  • Critical parameters : Strict anhydrous conditions and inert atmosphere (N₂/Ar) to prevent boronate ester hydrolysis.

Q. How is the compound characterized to confirm structural integrity?

  • Methodological Answer :

  • NMR spectroscopy : The aldehyde proton appears as a singlet at δ ~13.00 ppm (¹H NMR, d6-DMSO). The pinacol methyl groups resonate at δ 1.24 ppm .
  • HRMS : Expected [M+H]⁺ peak at m/z 441.09 (C₂₁H₂₁BN₂O₂S₃) .
  • X-ray crystallography : For unambiguous confirmation, refine data using SHELXL (e.g., resolving twinning with HKLF 5 format) .

Advanced Research Questions

Q. How does this compound perform in Suzuki-Miyaura cross-coupling reactions for biaryl synthesis?

  • Methodological Answer :

  • Reaction design : Use Pd(PPh₃)₄ (2–5 mol%) in a 1:1 mixture of THF/H₂O with K₂CO₃ as a base at 80°C .
  • Challenges : Competing protodeboronation may occur; mitigate by optimizing ligand (e.g., SPhos) and reducing reaction time.
  • Monitoring : Track aryl-aldehyde coupling efficiency via TLC (Rf shift from 0.5 to 0.7 in EtOAc/hexanes).

Q. What strategies enhance its utility in fluorescent probes for H₂O₂ detection?

  • Methodological Answer :

  • Functionalization : Convert the aldehyde group to a Schiff base via reaction with primary amines (e.g., propylamine), improving H₂O₂ reactivity .
  • Kinetic analysis : Measure deboronation rates via fluorescence quenching (λₑₓ = 365 nm, λₑₘ = 450 nm). Reaction completion time drops from 40 min to <1 min after imine formation .
  • Limit of detection (LOD) : Achieve 4.1 ppt sensitivity using thin-film fluorescence spectroscopy .

Q. How to address crystallization challenges for X-ray structure determination?

  • Methodological Answer :

  • Solvent screening : Use slow vapor diffusion with DCM/methanol (4:1) to grow single crystals.
  • Data refinement : Employ SHELXL-2018 with TWIN/BASF commands for twinned data. Validate with R₁ < 5% and wR₂ < 12% .
  • Hydrogen bonding : The hydroxyl group forms intramolecular H-bonds with the boronate ester, influencing crystal packing .

Data Contradiction Analysis

Q. Why do NMR yields differ from isolated yields in its synthetic protocols?

  • Methodological Answer :

  • Side reactions : Protodeboronation (evidenced by δ 7.2–7.4 ppm aromatic protons in ¹H NMR) reduces isolated yields. Quantify via internal standard (e.g., mesitylene) integration .
  • Purification losses : Polar byproducts (e.g., boric acid) may co-elute during chromatography. Use silica gel pre-treated with 1% acetic acid to improve separation .

Application-Specific Methodologies

Q. How to integrate this compound into thermally activated delayed fluorescence (TADF) emitters?

  • Methodological Answer :

  • Coordination design : Couple with electron-deficient aryl halides (e.g., 9,10-dihydroacridine derivatives) to create donor-acceptor systems .
  • Photophysical testing : Measure photoluminescence quantum yield (PLQY) in doped PMMA films (λₑₓ = 350 nm) and compare ΔEₛₜ (singlet-triplet gap) for TADF eligibility .

Troubleshooting Guide

Q. How to mitigate boronate ester hydrolysis during long-term storage?

  • Methodological Answer :

  • Storage conditions : Store at −20°C in amber vials with molecular sieves (3Å) under argon.
  • Stability assay : Monitor via ¹¹B NMR; free boric acid appears at δ 18–20 ppm .

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